molecular formula C12H16ClNO3 B3085922 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride CAS No. 1158389-90-2

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride

Cat. No.: B3085922
CAS No.: 1158389-90-2
M. Wt: 257.71 g/mol
InChI Key: OWFOEBOESHPRPJ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a morpholine ring attached via a methylene bridge to the aromatic ring’s 2-position. The morpholine moiety (a six-membered heterocycle containing oxygen and nitrogen) enhances polarity and hydrogen-bonding capacity, while the hydrochloride salt improves aqueous solubility and stability.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFOEBOESHPRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158389-90-2
Record name 2-(morpholin-4-ylmethyl)benzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with morpholine under specific conditions. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various morpholine derivatives .

Scientific Research Applications

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate
  • Key Features : Structural isomer with the morpholinylmethyl group at the 3-position of the benzoic acid.
  • Data: CAS RN: 137605-80-2 Melting Point: 247–251°C Molecular Formula: C₁₂H₁₅NO₃·HCl·H₂O
  • The hydrate form enhances aqueous solubility, making it preferable for formulations requiring high bioavailability .
4-Benzylmorpholine-2-carboxylic Acid Hydrochloride
  • Key Features : Benzyl group on the morpholine ring and a carboxylic acid directly attached to the morpholine.
  • Data: CAS RN: 1352709-57-9 Molecular Formula: C₁₃H₁₆ClNO₃
  • Comparison :
    • The benzyl group increases lipophilicity, which could improve membrane permeability. The carboxylic acid on the morpholine ring (vs. benzoic acid in the target compound) alters acidity (pKa) and hydrogen-bonding patterns, impacting interactions in enzymatic active sites .

Heterocyclic and Functional Group Modifications

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic Acid Hydrochloride
  • Key Features : Incorporates a dihydroquinazoline ring system with a ketone group.
  • Data :
    • Molecular Formula: C₁₅H₁₆ClN₃O₄
  • This structure is more complex and likely targets kinases or DNA-binding proteins, unlike the simpler benzoic acid derivative .
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride
  • Key Features: Pyrimidine ring with a dimethylamino substituent at the 4-position of benzoic acid.
  • Data :
    • Molecular Formula: C₁₃H₁₅ClN₄O₂
  • The dimethylamino group increases basicity, altering solubility and pharmacokinetics compared to the morpholine-containing analog .

Ether and Amine-Linked Derivatives

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
  • Key Features : Piperidine (six-membered amine ring) linked via an ether group to benzoic acid.
  • Data: Molecular Formula: C₁₃H₁₅NO₃
  • Comparison: Piperidine’s lack of oxygen (vs. The ether linkage provides flexibility, which might improve binding to conformational variants in biological targets .
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride
  • Key Features : Imidazole ring connected via an ethoxy linker to benzoic acid.
  • Data :
    • CAS RN: 74226-22-5
    • Molecular Formula: C₁₂H₁₃ClN₂O₃
  • Comparison :
    • The imidazole group introduces a second nitrogen, enabling stronger hydrogen-bonding and metal coordination. This compound may exhibit enhanced interaction with heme-containing enzymes or receptors compared to morpholine derivatives .

Biological Activity

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a synthetic compound characterized by its unique chemical structure, which imparts distinct biological activities. Its molecular formula is C12_{12}H16_{16}ClNO3_{3}, and it has a molecular weight of 257.71 g/mol. This compound is primarily used in scientific research and has garnered attention for its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with morpholine. The general synthetic route includes:

  • Starting Materials : Benzoic acid derivatives and morpholine.
  • Reaction Conditions : The reaction is conducted in a suitable solvent such as ethanol, often under reflux conditions to facilitate interaction.
  • Isolation and Purification : The product is isolated through filtration and purified via recrystallization.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Escherichia coli : Demonstrated activity, although less potent than some reference compounds.
Bacterial StrainMIC (µM)Reference CompoundMIC (µM)
Staphylococcus aureus20-40Ceftriaxone0.1
Escherichia coli40-70Ceftriaxone4

These findings suggest that this compound could serve as a promising lead compound for developing new antimicrobial agents.

2. Enzyme Inhibition Studies

The compound has also been studied for its enzyme inhibition capabilities, particularly in relation to protein-ligand interactions. Its mechanism of action involves binding to specific enzymes, thereby altering their activity and leading to various biological effects such as inhibition or activation.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

  • A study published in MDPI reviewed various derivatives of benzoic acid, including this compound, highlighting its antibacterial properties against multi-drug resistant strains .
  • Another investigation focused on the compound's role in inhibiting specific enzymes related to bacterial resistance mechanisms, reinforcing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds, such as 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride, this compound demonstrates enhanced solubility and stability due to its hydrochloride form. This characteristic makes it more suitable for various applications in both laboratory and industrial settings.

CompoundSolubilityStability
2-(Morpholin-4-ylmethyl)benzoic acid HClHighEnhanced
3-(Morpholin-4-ylmethyl)benzoic acid HClModerateStandard

Q & A

Q. What are the recommended synthetic routes for 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride in academic laboratories?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the morpholinylmethyl moiety via nucleophilic substitution or reductive amination.
  • Step 2 : Coupling with a benzoic acid derivative (e.g., ester hydrolysis or carboxylation).
  • Step 3 : Salt formation with hydrochloric acid to yield the hydrochloride form . Key considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) and purification via recrystallization or column chromatography. Characterization should involve 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., using SHELX programs for refinement) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate content, particularly for hydrochloride salts .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Pharmacophore development : The morpholine ring enhances solubility and bioavailability, while the benzoic acid moiety enables covalent or ionic interactions with biological targets (e.g., enzyme active sites) .
  • Prodrug synthesis : Used as a linker or scaffold in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

  • Density-functional theory (DFT) : Models electron density distribution to identify reactive sites (e.g., carboxylate group for hydrogen bonding) .
  • Molecular docking : Simulates binding affinity with proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Correlate results with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental strategies resolve discrepancies in reported physical properties (e.g., melting points)?

  • Controlled recrystallization : Use solvents like ethanol/water mixtures to isolate polymorphs.
  • Differential scanning calorimetry (DSC) : Detects phase transitions and hydrate/anhydrate forms .
  • Comparative analysis : Cross-reference data from peer-reviewed studies (e.g., melting points range: 244–251°C for related morpholine derivatives) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s reactivity and bioactivity?

  • Case study : Compare this compound with its 3- and 4-isomers.
  • Steric effects : 2-substitution may hinder binding to planar active sites.
  • Electronic effects : Electron-withdrawing groups on the benzoic acid enhance acidity, altering solubility and protein interactions .
    • Experimental validation : Synthesize derivatives and test via SPR (Surface Plasmon Resonance) for binding kinetics .

Methodological Notes

  • Contradiction handling : Cross-validate melting points using DSC and TGA to distinguish between hydrates and anhydrous forms .
  • Safety protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks; follow waste disposal guidelines for hydrochloride salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride
Reactant of Route 2
2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride

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